Chromodorolide B

Description

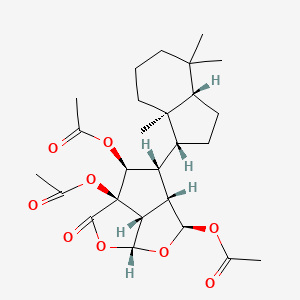

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H36O9 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

[(1R,4R,5S,6R,7S,8R,10S)-6-[(1R,3aS,7aR)-4,4,7a-trimethyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-4,8-diacetyloxy-3-oxo-2,9-dioxatricyclo[5.2.1.04,10]decan-5-yl] acetate |

InChI |

InChI=1S/C26H36O9/c1-12(27)31-20-17(15-8-9-16-24(4,5)10-7-11-25(15,16)6)18-19-22(33-21(18)32-13(2)28)34-23(30)26(19,20)35-14(3)29/h15-22H,7-11H2,1-6H3/t15-,16+,17-,18+,19-,20+,21+,22-,25-,26-/m1/s1 |

InChI Key |

KSIJFDMTORKZNQ-WMCUMRPFSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H]2[C@H]3[C@@]1(C(=O)O[C@H]3O[C@@H]2OC(=O)C)OC(=O)C)[C@H]4CC[C@@H]5[C@@]4(CCCC5(C)C)C |

Canonical SMILES |

CC(=O)OC1C(C2C3C1(C(=O)OC3OC2OC(=O)C)OC(=O)C)C4CCC5C4(CCCC5(C)C)C |

Synonyms |

chromodorolide B |

Origin of Product |

United States |

Natural Occurrence and Isolation Studies

Source Organisms and Symbiotic Relationships

Chromodorolide B has been isolated from two main types of marine organisms: nudibranchs of the genus Chromodoris and certain marine sponges, particularly those belonging to the Aplysillidae family. nih.govnih.govpreprints.org The presence of similar compounds in both nudibranchs and sponges suggests a dietary relationship, where the nudibranchs acquire these metabolites by feeding on the sponges. nih.govpreprints.orguv.es

Nudibranch Genus Chromodoris (e.g., Chromodoris cavae)

Nudibranchs of the genus Chromodoris are known to be rich sources of diterpenoids, often related to compounds found in Aplysillid sponges. nih.govpreprints.org These mollusks typically form specific chemical associations with their sponge prey, from which they sequester and concentrate diterpenes for their own defense. nih.govuv.es this compound, along with Chromodorolide A, was initially reported from skin extracts of the tropical dorid nudibranch Chromodoris cavae, collected in Sri Lanka. nih.govresearchgate.net Studies have shown that Chromodoris species, including C. cavae, feed on sponges and accumulate specific secondary metabolites, with diterpenes being characteristic for this genus. preprints.orgmdpi.com

Associated Marine Sponges (e.g., Aplysillid sponges, Aplysilla sulphurea)

Marine sponges, particularly those from the Aplysillidae family, are recognized as producers of spongian diterpenoids, including the chromodorolides. nih.govuv.esresearchgate.net Chromodorolides A, B, and C have been isolated from the Australian sponge Aplysilla sulphurea. nih.govnih.govresearchgate.netcanterbury.ac.nz An encrusting yellow sponge collected from Mooloolaba, Queensland, which developed a blue coloration on exposure to air typical of Aplysilla sulphurea, yielded chromodorolides A, B, and a new derivative, chromodorolide C. nih.gov This further supports the role of these sponges as the likely source of chromodorolides found in Chromodoris nudibranchs. escholarship.org

The symbiotic relationship between Chromodoris nudibranchs and Aplysillid sponges is a key aspect of the natural occurrence of this compound. The nudibranchs utilize these sequestered compounds as a chemical defense mechanism against predators. preprints.orguv.es

Isolation Methodologies in Natural Product Chemistry

The isolation of this compound from its natural sources typically involves standard techniques used in marine natural product chemistry. These methods aim to extract, fractionate, and purify the compound from complex biological matrices.

A common approach involves the extraction of the biological material (e.g., sponge tissue or nudibranch skin) using organic solvents such as methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (DCM) and methanol. nih.govnih.gov The resulting extract is then subjected to further purification steps.

Techniques such as solvent partitioning, often between an organic layer (like ethyl acetate) and water, are employed to separate compounds based on their polarity. nih.gov Subsequent purification frequently involves chromatography, including silica (B1680970) gel flash column chromatography. nih.gov Detailed spectroscopic analysis, including 1D and 2D NMR experiments, is crucial for the structural elucidation of isolated compounds like this compound. nih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) is also used to determine the molecular formula. researchgate.net

Table 1 provides a summary of the source organisms from which this compound has been isolated.

| Organism Type | Genus/Species | Location | Reference |

| Nudibranch | Chromodoris cavae | Sri Lanka | nih.govresearchgate.net |

| Nudibranch | Chromodoris sp. | Okinawa | nih.govpreprints.orgresearchgate.net |

| Marine Sponge | Aplysilla sulphurea | Australia | nih.govnih.govresearchgate.net |

| Marine Sponge | Chromodoris sp. (sponge) | Okinawa | nih.govresearchgate.netresearchgate.net |

The isolation process yields this compound as an optically active colorless oil. researchgate.net The quantity isolated can be relatively small, as noted in some studies where the amount was not sufficient for extensive biological testing. researchgate.net

Structural Elucidation and Stereochemical Assignment

Application of Advanced Spectroscopic Techniques for Structural Characterization

The structural elucidation of Chromodorolide B (2) was primarily achieved through detailed spectroscopic analysis, including extensive 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. cdnsciencepub.comresearchgate.netmdpi.com Initial studies involved comparing its ¹H and ¹³C NMR data with those of chromodorolide A, a related metabolite whose structure was solved by single crystal X-ray diffraction. cdnsciencepub.comresearchgate.net

Analysis of HMQC (Heteronuclear Multiple Quantum Correlation) and COSY (Correlation Spectroscopy) data for chromodorolide A provided complete ¹H and ¹³C NMR assignments, which were then used by analogy to assign the resonances for this compound. cdnsciencepub.com Key spectroscopic features in the ¹³C NMR spectrum of this compound included signals indicative of four ester carbonyl carbons. cdnsciencepub.com The absence of additional unsaturated functionalities in the ¹³C NMR spectrum, combined with the molecular formula determined by EIHRMS (Electron Ionization High-Resolution Mass Spectrometry), suggested a pentacyclic structure to satisfy the required unsaturation number. cdnsciencepub.com

Further spectroscopic analysis, including HMBC (Heteronuclear Multiple Bond Correlation) and DQFCOSY (Double-Quantum Filtered Correlation Spectroscopy) correlations, helped connect different parts of the molecule and confirm the connectivity. mdpi.com For instance, HMBC correlations connected acetal (B89532) methine proton H-15 to C-14 and H-14 to C-15, while DQFCOSY correlations linked H-14 to H-13 and subsequently to H-16. mdpi.com An intense IR band at 1751 cm⁻¹ was assigned to acetate (B1210297) carbonyl stretching vibrations, and a band at 1812 cm⁻¹ suggested the presence of a small ring lactone, consistent with a γ-lactone. cdnsciencepub.com

While initial NMR assignments for this compound were reported, later studies suggested potential revisions to these assignments based on comparisons with new derivatives. mdpi.com

Unambiguous Confirmation of Absolute Configuration through Total Synthesis

The absolute configuration of this compound was unambiguously confirmed through its total synthesis. Prior to total synthesis, the absolute configuration of chromodorolides was proposed based on their presumed biosynthesis from spongian diterpenoids. escholarship.org

The first total synthesis of (−)-Chromodorolide B was reported, featuring a concise sequence that included a bimolecular radical addition/cyclization/fragmentation (ACF) cascade. escholarship.orgnih.govresearchgate.net This cascade reaction was crucial in uniting butenolide and trans-hydrindane (B1202327) fragments and stereoselectively forming several contiguous stereocenters of this compound. nih.govresearchgate.net The synthetic product showed ¹H and ¹³C NMR data and optical rotation ([α]D = −66.8 (c = 0.12, CH₂Cl₂)) in close accord with those reported for the natural sample. nih.gov

Crucially, synthetic (−)-chromodorolide B provided single crystals, which allowed its structure, including the absolute configuration, to be unambiguously confirmed by X-ray analysis. nih.govescholarship.orgmdpi.com This total synthesis not only confirmed the proposed structure and stereochemistry but also provided access to material for further studies. escholarship.orgnih.gov Subsequent synthetic efforts towards this compound or its derivatives have also utilized techniques like X-ray diffraction to confirm the structure and stereochemistry of intermediates or final products. pku.edu.cn

Analysis of Characteristic Dioxabicyclic Ring Systems

A distinctive structural feature of this compound, and other rearranged spongian diterpenes, is the presence of embedded dioxabicyclic ring systems. nih.gov Specifically, chromodorolides can contain 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one and 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one rings. nih.govnih.gov In this compound, these dioxabicyclic rings are fused or bridged and are appended to an additional oxygenated cyclopentane (B165970) ring. nih.gov this compound itself contains a 5-membered bridging lactone ring. escholarship.org

Biosynthetic Pathway Investigations

Proposed Biosynthetic Origin from Spongian Diterpene Precursors

The biosynthesis of the distinctive chromodorane skeleton is hypothesized to originate from a spongian diterpene precursor. nih.gov Spongian diterpenes are a large family of marine natural products characterized by a specific carbon framework. The proposed biosynthetic route to Chromodorolide B suggests that these precursors undergo significant skeletal reorganization.

The absolute configuration of the chromodorolides was initially proposed based on this presumed biosynthetic link to diterpenoids possessing the spongian ring system. This hypothesis is supported by the co-occurrence of various rearranged and non-rearranged spongian diterpenes in marine sponges and the nudibranchs that feed on them. nih.gov The structural relationship between these compounds provides strong circumstantial evidence for a shared biosynthetic origin.

Table 1: Key Compound Classes in the Proposed Biosynthesis of this compound

| Compound Class | Role in Biosynthesis | Key Structural Features |

| Spongian Diterpenes | Starting Precursors | Possess the foundational carbon skeleton that undergoes rearrangement. |

| Chromodorane Diterpenes | Intermediate Skeleton | Characterized by a rearranged carbon framework resulting from ring contraction. |

| This compound | Final Product | A highly oxidized and rearranged spongian diterpene with a complex lactone structure. |

Enzymatic Rearrangements and Skeletal Modifications

A critical step in the proposed biosynthesis of this compound is the enzymatic rearrangement of the spongian diterpene skeleton. This is thought to involve the contraction of a six-membered ring within the precursor to form a five-membered ring, a key feature of the chromodorane framework. nih.gov Such ring contractions are known transformations in the biosynthesis of various terpenoids and are typically catalyzed by specific enzymes.

While the precise enzymes responsible for this transformation in the this compound pathway have not been definitively identified, diterpene cyclases are known to catalyze complex cyclization and rearrangement cascades in the biosynthesis of other diterpenes. heraldopenaccess.us These enzymes can initiate a series of carbocation-mediated rearrangements, including hydride and methyl shifts, that can lead to significant skeletal modifications like ring contractions. It is plausible that a similar enzymatic mechanism is at play in the formation of the chromodorane skeleton.

Oxidative Cleavage and Lactonization Mechanisms

Following the initial skeletal rearrangements, the biosynthetic pathway is proposed to involve oxidative cleavage of a second six-membered ring. nih.gov This type of reaction is often mediated by oxygenase enzymes, such as cytochrome P450 monooxygenases, which are well-known for their role in the functionalization and degradation of a wide array of natural products. mdpi.com These enzymes can introduce oxygen atoms into the carbon skeleton, leading to bond cleavage.

The oxidative cleavage in the proposed pathway for this compound is thought to generate a C-11 carboxyl group. This newly formed carboxylic acid then undergoes lactonization with a hydroxyl group at either the C-15 or C-16 position. nih.gov This intramolecular esterification reaction, likely enzyme-mediated, results in the formation of the characteristic bisacetal oxalone skeleton, a defining feature of this compound and related compounds. The specific lactonization pattern (i.e., with the C-15 or C-16 hydroxyl group) is believed to contribute to the diversity of structures observed within the chromodorolide family of natural products. nih.gov

Table 2: Proposed Key Steps in this compound Biosynthesis

| Step | Transformation | Proposed Enzymatic Activity |

| 1 | Initiation | Formation of a spongian diterpene precursor. |

| 2 | Skeletal Rearrangement | Contraction of a six-membered ring to a five-membered ring. |

| 3 | Oxidative Cleavage | Cleavage of a second six-membered ring to form a carboxyl group. |

| 4 | Lactonization | Intramolecular esterification to form the final lactone structure. |

Total Synthesis and Synthetic Methodologies

Strategic Approaches to the Complex Polycyclic Core

Synthesizing the core of Chromodorolide B, which features a central oxabicyclic system and attached ring fragments, requires sophisticated strategic approaches. nih.govthieme-connect.com

Convergent Fragment Coupling Strategies

Convergent strategies, where advanced molecular fragments are prepared independently and joined late in the synthesis, offer increased efficiency compared to linear approaches. escholarship.org The total synthesis of this compound has successfully employed a convergent fragment coupling strategy. researchgate.netescholarship.org This approach involves uniting two complex fragments: a butenolide and a trans-hydrindane (B1202327). researchgate.netnih.gov A key aspect of this strategy is the late-stage coupling of these fragments, which allows for the efficient construction of the core structure and the introduction of multiple stereogenic centers in a single step. escholarship.orgresearchgate.net

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound has guided the design of synthetic routes by identifying key disconnections that simplify the target molecule into readily available or synthesizable precursors. nih.gov One key retrosynthetic disconnection envisioned by Overman and co-workers involved a decarboxylative radical addition/cyclization/fragmentation cascade. nih.gov This cascade was designed to unite an N-acyloxyphthalimide fragment and a butenolide fragment, ultimately leading to a hydrindene intermediate that could be transformed into the this compound core through subsequent functional group manipulations and lactonization. nih.gov Another approach to constructing the 3-oxabicyclo[3.3.0]octane skeleton, a core motif in this compound analogues, involved a gold-catalyzed cascade cyclization of a 2,7-dioxabicyclo[3.2.0]hept-3-ene substrate. pku.edu.cnacs.org

Key Chemical Transformations and Reaction Cascades

The synthesis of this compound relies on key chemical transformations and reaction cascades to efficiently build molecular complexity and control stereochemistry. escholarship.orgresearchgate.net

Radical Addition/Cyclization/Fragmentation (ACF) Cascade

A pivotal transformation in the total synthesis of (-)-Chromodorolide B is a bimolecular radical addition/cyclization/fragmentation (ACF) cascade. escholarship.orgresearchgate.netnih.govnih.govnih.govnih.gov This cascade reaction is designed to unite the butenolide and trans-hydrindane fragments, forming two new carbon-carbon bonds and establishing four contiguous stereogenic centers in a single step. escholarship.orgresearchgate.netnih.gov The cascade is initiated by the visible-light photocatalytic fragmentation of a redox-active ester, generating a tertiary carbon radical. escholarship.orgresearchgate.netnih.gov This radical then undergoes addition to an electron-deficient alkene (the butenolide fragment), followed by cyclization and fragmentation to yield the desired polycyclic intermediate. escholarship.orgnih.gov Computational studies have played a role in guiding the development and understanding the stereoselectivity of this central cascade step. escholarship.orgnih.govacs.orgrsc.org

Photoredox Catalysis in Cascade Reactions

Photoredox catalysis is instrumental in initiating the radical cascade key to the synthesis of this compound. escholarship.orgresearchgate.netthieme-connect.comescholarship.orgnih.govnih.govresearchgate.netdissertation.com Visible-light irradiation in the presence of a photocatalyst triggers the fragmentation of a redox-active ester, producing the necessary carbon radical to commence the ACF cascade. escholarship.orgresearchgate.netnih.gov Both iridium-based photocatalysts and less precious organic photocatalysts, such as 4CzIPN, have been successfully employed in this transformation. escholarship.orgthieme-connect.com This highlights the utility of photoredox catalysis in generating reactive intermediates under mild conditions for complex cascade reactions. researchgate.netresearchgate.net

Diastereoselectivity and Stereochemical Control

Achieving high diastereoselectivity is paramount in the synthesis of this compound due to its numerous stereocenters. Synthetic strategies often rely on carefully designed reactions and the use of chiral auxiliaries or catalysts to direct the stereochemical outcome. For instance, specific aldol (B89426) reactions, asymmetric hydrogenations, and stereoselective couplings are frequently employed to set relative and absolute stereochemistry at different stages of the synthesis. The control of diastereoselectivity is critical for the correct formation of cyclic structures and the attachment of side chains with the desired configuration. Researchers have investigated various conditions, including catalyst choice, solvent effects, and temperature, to optimize diastereoselectivity in key bond-forming steps.

Nozaki–Hiyama–Kishi Reaction in Fragment Synthesis

The Nozaki–Hiyama–Kishi (NHK) reaction is a valuable carbon-carbon bond forming reaction, particularly useful for coupling vinyl or aryl halides with aldehydes or ketones in the presence of chromium(II) salts, often catalyzed by nickel. In the synthesis of complex molecules like this compound, the NHK reaction has been utilized for the coupling of different molecular fragments. This reaction is known for its ability to tolerate a wide range of functional groups and its potential for stereoselective coupling, which is crucial for assembling the stereochemically rich structure of this compound. The strategic application of the NHK reaction allows for the convergent synthesis of key intermediates by joining pre-synthesized fragments.

Computational Chemistry in Synthesis Design and Optimization

Computational chemistry plays an increasingly important role in modern synthetic organic chemistry, aiding in reaction design, understanding mechanisms, and predicting outcomes. In the synthesis of this compound, computational methods have been applied to gain insights into reaction pathways, transition states, and the factors governing stereoselectivity.

Mechanistic Insights into Stereoselection

Computational studies, often employing Density Functional Theory (DFT) calculations, have been used to investigate the mechanisms of key stereoselective transformations in the synthesis of this compound. By modeling transition states and intermediates, computational chemistry can help explain observed diastereoselectivities and predict the stereochemical outcome of reactions. This provides valuable information for optimizing reaction conditions and designing improved synthetic routes with enhanced stereocontrol. These studies can reveal subtle electronic and steric interactions that influence the preferred reaction pathway and the formation of specific stereoisomers.

Biological Activity and Mechanistic Investigations

Pre-clinical In Vitro Efficacy Studies

Pre-clinical evaluations of Chromodorolide B have demonstrated activity in various in vitro models.

This compound has shown significant cytotoxicity against the P388 mouse leukemia cell line. nih.govnih.govresearchgate.net Studies have reported significant inhibition of P388 cells by chromodorolides, including this compound. nih.govnih.govresearchgate.net For instance, at a concentration of 10 µg/mL, this compound displayed 70% (±2) inhibition against the P388 cell line. nih.gov The small scale extract of the sponge from which chromodorolides were isolated also exhibited potent cytotoxicity (94 ± 3% inhibition at 100 μg/mL) against P388 mouse leukemia cells. nih.gov this compound has also been reported to display modest in vitro antitumor activities. researchgate.netnih.govprinceton.edue3s-conferences.orgescholarship.org

| Cell Line | Concentration (µg/mL) | Inhibition (%) | Citation |

|---|---|---|---|

| P388 Mouse Leukemia | 10 | 70 (±2) | nih.gov |

| P388 Mouse Leukemia | 100 | 94 (±3) | nih.gov |

This compound has demonstrated activity against the free-living larval stages of parasitic nematodes, including Haemonchus contortus and Trichostrongylus colubriformis. nih.govnih.govuq.edu.au These are important pathogens in sheep and other ruminants. nih.gov Chromodorolide A, a related compound, showed nematocidal activity against the larval stages of these nematodes. nih.gov While specific quantitative data for this compound's anthelmintic activity against these species is not extensively detailed in the provided snippets, its isolation alongside active chromodorolide A suggests its potential in this area. nih.gov

Modest in vitro antimicrobial activities have been reported for chromodorolides, including this compound. researchgate.netnih.govprinceton.edue3s-conferences.orgescholarship.org Chromodorolide A has also been reported to exhibit antimicrobial activity. nih.govbc.edu

In addition to anthelmintic effects against specific parasitic nematodes, this compound has shown modest in vitro nematocidal activity. researchgate.netnih.govprinceton.edue3s-conferences.orgescholarship.org Chromodorolide A has also demonstrated nematocidal activity against the larval stages of Haemonchus contortus and Trichostrongylus colubriformis. nih.govuv.es A concentration of 100 µg/mL of Chromodorolide A caused 94% (±3) and 95% (±4) inhibition of the development of H. contortus and T. colubriformis larvae, respectively. nih.gov

Cellular and Molecular Mechanisms of Action

Investigations into how chromodorolides exert their biological effects have pointed towards interactions with cellular organelles.

The chromodorolides and their analogues are of significant interest for their potential effects on the Golgi apparatus. nih.govescholarship.orgorganic-chemistry.org Studies suggest that chromodorolides may possess Golgi-modifying activity. researchgate.netresearchgate.net This activity is believed to be linked to the unique structural features of these compounds, particularly the oxygen-rich bicyclic lactone fragments embedded within their structure. nih.govescholarship.orgresearchgate.netnih.gov Specifically, the presence of acetoxylation adjacent to the lactone carbonyl group appears to be required to induce the characteristic fragmented Golgi membranes observed in the pericentriolar region of cells treated with certain related compounds like macfarlandin E. nih.gov While the precise mechanism by which this compound affects the Golgi apparatus is still under investigation, its structural similarity to other Golgi-modifying spongian diterpenoids suggests a potential for similar cellular interference. nih.govescholarship.orgresearchgate.netnih.gov

Protein Interactions and Adduct Formation (e.g., pyrrole (B145914) adducts with lysine (B10760008) side chains)

Research into the mechanism of action of certain rearranged spongian diterpenoids, including those structurally related to this compound, has revealed a propensity for interaction with proteins through the formation of covalent adducts. Specifically, compounds containing the 2,7-dioxabicyclo[3.2.1]octan-3-one or the cis-2,8-dioxabicyclo[3.3.0]octan-3-one ring systems, which are present in rearranged spongian diterpenes, have been shown to react with primary amines, including the lysine side chains of proteins researchgate.netnih.govresearchgate.net. This reaction can lead to the formation of substituted pyrroles researchgate.netnih.gov.

Studies using model proteins such as lysozyme (B549824) have demonstrated that these dioxabicyclic lactones can convert lysine residues to pyrrole adducts under mild conditions, such as at room temperature in pH 7 phosphate (B84403) buffer nih.gov. This chemical reactivity, involving a putative 1,4-dialdehyde intermediate generated from the degradation of the bicyclic lactone, is suggested to be responsible for the unique biological properties observed for these compounds researchgate.netnih.govresearchgate.net. The formation of pyrrole adducts with lysine residues represents a covalent modification of the target protein researchgate.net.

The formation of these pyrrole adducts may involve a modified Paal-Knorr condensation with a target lysine residue researchgate.net. While examples of lysine pyrrolylation by small molecules are considered rare, this type of interaction has been implicated in biological phenomena researchgate.net.

Implications for Cellular Pathway Modulation

The protein interactions and covalent adduct formation described for this compound and related rearranged spongian diterpenoids have significant implications for the modulation of cellular pathways. The ability of these compounds to react with lysine residues on proteins suggests they can interfere with protein function, potentially altering cellular processes.

Structurally related rearranged spongian diterpenoids, such as macfarlandin E and synthetic analogs containing the 2,7-dioxabicyclo[3.2.1]octan-3-one ring system, have been shown to induce a unique modification of the Golgi ribbon grantome.com. This modification involves the fragmentation of the Golgi ribbon and localization of the fragments in the pericentriolar region, accompanied by a concurrent block of protein transport out of the Golgi researchgate.netgrantome.com. This irreversible fragmentation of the Golgi apparatus and the blockage of protein transport are believed to be linked to the covalent conjugation mechanism involving the formation of pyrrole adducts with proteins nih.govresearchgate.net.

While the specific protein targets of this compound and the full spectrum of affected cellular pathways require further detailed investigation, the established reactivity of its structural class with lysine residues and the observed effects on Golgi morphology and function in related compounds highlight a potential mechanism involving the disruption of protein function through covalent modification. This type of interaction can modulate cellular pathways by altering the activity, localization, or interaction of key proteins involved in processes such as protein trafficking and organelle integrity.

Structure Activity Relationship Sar Studies of Chromodorolide B and Analogs

Synthesis and Evaluation of Structural Analogs

The synthesis of chromodorolide B and its analogs presents significant synthetic challenges due to its complex pentacyclic structure and multiple stereocenters. The first total synthesis of (−)-chromodorolide B was reported by the Overman group, featuring a key bimolecular radical addition/cyclization/fragmentation (ACF) cascade reaction to construct the core skeletal framework and establish several contiguous stereocenters in a single step. escholarship.orgresearchgate.netnih.govnih.gov This synthetic achievement provided access to the natural product and paved the way for the preparation of structural analogs.

Analogs can be synthesized by modifying different parts of the this compound structure. For example, variations in the acetylation pattern of the vicinal hydroxyl substituents have been explored, leading to the isolation of chromodorolides C-E, which are analogs with different degrees of acetylation. escholarship.org Synthetic strategies have also focused on constructing key bicyclic lactone fragments found in chromodorolides and related rearranged spongian diterpenes. acs.org These fragments, such as the 6-acetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one and 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one rings, are considered important for the biological properties, particularly their effects on the Golgi apparatus. nih.govacs.orggrantome.com

Evaluation of these synthetic analogs typically involves in vitro assays to assess their biological activities, such as cytotoxicity against various cell lines, nematocidal activity, or antimicrobial effects. escholarship.orgresearchgate.net More specifically, given the interest in their Golgi-modifying properties, assays evaluating the impact of these compounds on Golgi structure and function are particularly relevant for SAR studies in this area. escholarship.orgnih.govacs.orggrantome.com

Correlation between Structural Motifs and Biological Potency/Selectivity

Studies on this compound and related spongian diterpenoids have begun to reveal correlations between specific structural motifs and their biological activities. The presence of the rearranged spongian carbon skeleton with its characteristic pentacyclic ring system is fundamental to the activity profile of this compound. researchgate.netcdnsciencepub.com

The bicyclic lactone units embedded within the chromodorolide structure, such as the 7-acetoxy-2,8-dioxabicyclo[3.3.0]octan-3-one moiety found in this compound, are considered key structural features. nih.gov Research on related compounds like macfarlandin E and synthetic analogs containing the 4,6-diacetoxy-2,7-dioxabicyclo[3.2.1]octan-3-one ring system has shown that these motifs can induce unique modifications of the Golgi ribbon. acs.orggrantome.com This suggests that the specific architecture and functional groups within these bicyclic lactone systems play a significant role in their Golgi-modifying properties.

Variations in the substituents and oxidation patterns on the spongian skeleton and the appended rings can influence the potency and selectivity of the biological effects. For instance, chromodorolides A-E exhibit different degrees of acetylation, and these variations could potentially lead to differences in their biological activities or pharmacokinetic properties. escholarship.org While detailed SAR data specifically for a wide range of this compound analogs is still emerging, the focus on synthesizing and evaluating analogs with modifications in the bicyclic lactone core and the surrounding oxygenated functionalities highlights the importance of these regions for biological activity. acs.orgpku.edu.cn

Conformational Analysis and Mechanistic Implications for SAR

Conformational analysis of this compound and its analogs is important for understanding how these molecules interact with their biological targets. The rigid pentacyclic ring system of this compound dictates a relatively defined three-dimensional structure. However, the flexibility of certain parts of the molecule and the presence of multiple stereocenters mean that different conformations are possible, although some may be energetically more favorable than others.

Computational studies have been employed in the synthesis of (−)-chromodorolide B to gain insight into the stereochemical outcomes of key reactions, such as the radical addition/cyclization/fragmentation cascade. escholarship.orgnih.govrsc.orge3s-conferences.org These studies involve analyzing the transition state structures and the energetics of different reaction pathways, which are influenced by the conformations of the reacting molecules. rsc.orge3s-conferences.org For example, computational analysis helped predict and understand the stereoselectivity observed during the formation of the pentacyclic core. rsc.orge3s-conferences.org

While direct conformational analysis studies correlating specific conformations with biological activity for this compound are limited in the provided sources, the use of computational methods in its synthesis underscores the importance of molecular shape and flexibility. Understanding the preferred conformations and how structural modifications alter these conformations can provide mechanistic implications for SAR. Changes in conformation can affect how tightly and specifically an analog binds to its target protein or interacts with cellular structures like the Golgi apparatus. acs.org For instance, the rigidity or flexibility of fused cyclopentenes in related compounds has been shown to influence the stereoselectivity of reactions, indicating the impact of conformational factors on chemical behavior and, by extension, potentially biological interactions. researchgate.net Further conformational studies, potentially combined with protein-ligand docking or molecular dynamics simulations, would be valuable in elucidating the precise mechanisms by which this compound and its analogs exert their biological effects and in guiding the design of more potent and selective compounds.

Ecological Role and Chemoprotective Functions in Marine Organisms

Role as Defense Metabolites in Nudibranchs and Sponges

Chromodorolide B has been isolated from marine sponges and nudibranchs, suggesting a close ecological relationship between these organisms. mdpi.comnih.govresearchgate.net Specifically, it has been reported from spongivorous nudibranchs of the genus Chromodoris, such as Chromodoris cavae, and from marine sponges, including Chromodoris sp. and Aplysilla sulphurea. researchgate.netmdpi.comnih.govcdnsciencepub.com

Nudibranchs are known to acquire defensive compounds from their diet, often feeding on sponges that contain these bioactive metabolites. nih.govcdnsciencepub.comuv.es They can then store these compounds, sometimes modifying them, for their own defense against predators. uv.es The presence of this compound in both certain sponge species and nudibranchs that feed on them strongly indicates that the nudibranchs sequester this compound from their sponge diet and utilize it as a chemical defense metabolite. nih.govcdnsciencepub.com

The chromodorolides, including this compound, are examples of rearranged spongiane diterpenoids found in these marine invertebrates. researchgate.netpku.edu.cnacs.org These compounds contribute to the chemical defense arsenal (B13267) of the nudibranchs, making them unpalatable or toxic to potential predators. vliz.besemanticscholar.org

Interactions within Marine Food Webs and Chemical Ecology

The presence and transfer of compounds like this compound highlight key interactions within marine food webs, particularly the predator-prey relationship between nudibranchs and sponges. nih.govcdnsciencepub.com This sequestration of defensive metabolites is a significant aspect of marine chemical ecology. semanticscholar.org

Nudibranchs that feed on sponges containing this compound gain chemical protection, influencing their survival rates and interactions with other organisms in the marine environment. vliz.beuv.es This chemical defense can deter a variety of predators, including fish, crabs, and sea stars. mdpi.com The ability of nudibranchs to selectively sequester and utilize these compounds from their diet demonstrates a sophisticated chemical interaction within the food web. uv.es

Research into these natural products provides insights into the complex chemical signaling and defensive strategies employed by marine organisms, contributing to our understanding of the ecological dynamics of marine ecosystems. vliz.besemanticscholar.org

Future Research Directions and Therapeutic Potential

Challenges in Natural Product Availability and the Role of Total Synthesis

The isolation of Chromodorolide B from natural sources, such as nudibranchs of the genus Chromodoris and certain marine sponges, presents challenges for large-scale production due to factors like limited natural abundance, difficulties in collection, and potential ecological impact. nih.govresearchgate.net This scarcity necessitates the development of efficient synthetic routes to provide sufficient quantities for comprehensive biological evaluation and potential therapeutic development.

Exploration of Novel Biological Targets and Pathways

While initial studies have indicated cytotoxicity and nematocidal activity, the specific biological targets and pathways modulated by this compound are not yet fully elucidated. nih.govresearchgate.net Research into the mechanism of action is crucial for understanding its therapeutic potential and identifying specific diseases or conditions it could effectively treat.

Related spongian diterpenoids, including Chromodorolides, have shown potential effects on the Golgi apparatus. nih.govescholarship.orggrantome.com Investigations into how this compound interacts with and affects the Golgi, or other cellular organelles and pathways, could reveal novel mechanisms relevant to cancer therapy or other diseases. nih.govescholarship.orggrantome.com Further studies are needed to pinpoint the exact proteins or enzymes that this compound interacts with and the downstream cellular events triggered by these interactions. This could involve techniques such as target identification assays, proteomics, and cell biology studies.

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

The structural complexity of this compound provides numerous opportunities for chemical modification to generate analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties. researchgate.netescholarship.org Designing and synthesizing libraries of this compound analogs is a key area for future research.

Modifications could focus on different parts of the molecule, such as the dioxabicyclic ring systems or the hydrindane fragment, to investigate the structure-activity relationships. nih.govescholarship.org The aim is to identify modifications that retain or improve desired biological activities while minimizing potential off-target effects. researchgate.net For example, studies on the diastereoselectivity of key synthetic steps in the total synthesis have provided insights that could guide the design of analogs with specific stereochemical features influencing their biological interactions. escholarship.org The synthesis of simplified analogs containing key structural motifs of this compound could also be pursued to identify the minimal structural requirements for activity and facilitate the development of more easily synthesized drug candidates.

Integration of Computational and Experimental Approaches in Drug Discovery

Computational methods are becoming increasingly valuable in natural product research and drug discovery. e3s-conferences.orgrsc.orgnih.gov Integrating computational approaches with experimental studies can significantly accelerate the understanding of this compound's properties and the design of improved analogs. e3s-conferences.orgrsc.orgnih.govnih.gov

Computational techniques such as molecular docking and dynamics simulations can be used to predict the binding affinity of this compound and its analogs to potential biological targets. researchgate.net This can help prioritize which targets to investigate experimentally and guide the design of analogs with improved binding characteristics. researchgate.net Furthermore, computational chemistry can assist in understanding reaction mechanisms and predicting the stereochemical outcomes of synthetic transformations, as demonstrated in the total synthesis of this compound. escholarship.orge3s-conferences.orgrsc.orgnih.govnih.gov This integration of in silico and experimental work can lead to more efficient synthesis and the rational design of next-generation therapeutic candidates. e3s-conferences.orgrsc.orgnih.govnih.gov

Q & A

Q. What are the key structural features of Chromodorolide B that pose challenges in its total synthesis?

this compound contains 10 contiguous stereocenters, two chiral appended ring fragments, and a pentacyclic framework with a fused γ-lactone and a 2,8-dioxabicyclo[3.3.0]octane core. These features demand precise stereochemical control during bond formation, particularly in late-stage fragment coupling. The molecule’s rigidity and sensitivity to reaction conditions further complicate synthetic access to its natural configuration .

Q. What methodology was employed in the first total synthesis of (-)-Chromodorolide B?

The synthesis utilized a radical addition/cyclization/fragmentation (ACF) cascade to unite two chiral fragments, forming two C–C bonds and four stereocenters in a single step. Key steps included:

- Visible-light photocatalytic initiation using iridium or dicyanobenzene catalysts.

- DFT-guided optimization of the 5-exo radical cyclization step.

- Late-stage functionalization (e.g., DIBALH reduction, PtO₂-mediated hydrogenation). The 21-step route achieved a 2% overall yield from commercially available (S)-enedione .

Q. How does computational chemistry guide the synthesis of this compound?

DFT calculations (TPSSh/def2-TZVP with D3 dispersion correction) modeled transition states for stereochemical outcomes in the ACF cascade. For example, computed energy differences (0.5–1.0 kcal/mol) between diastereomeric transition states rationalized the observed 1.4:1 product ratio in the radical cyclization step. Solvent effects (MeCN vs. CH₂Cl₂) were also computationally validated .

Q. What analytical techniques are critical for characterizing this compound intermediates?

- NMR spectroscopy : Used to assign stereochemistry via NOE correlations (e.g., C-15 and C-17 methines in diacetal 64).

- X-ray crystallography : Determined absolute configurations of intermediates (e.g., compounds 11, 23, 37).

- Mass spectrometry : Verified molecular weights of unstable intermediates .

Advanced Research Questions

Q. How were discrepancies between computed and experimental stereoselectivity ratios resolved during the radical cyclization step?

Initial DFT predictions overestimated the preference for the undesired C-8 epimer (62) due to incomplete solvent modeling. Re-evaluation with explicit solvent parameters (MeCN) reduced the computed 62:63 ratio from 2.5:1 to 1.4:1, aligning with experimental data. This highlighted the importance of solvent coordination in stabilizing transition states .

Q. What strategies address low stereoselectivity in the diastereoselective coupling of trisubstituted radicals?

Adjusting protecting groups (e.g., benzyl ethers) and radical substituents (e.g., ethyl vs. methyl) enhanced stereocontrol. For example, ethyl-substituted radicals exhibited higher cis selectivity (up to 5:1) with (R)-methoxycrotonate, as steric bulk minimized conformational flexibility .

Q. How does the choice of photocatalyst influence the radical ACF cascade?

- Iridium catalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enabled efficient redox-active ester fragmentation but required higher costs.

- Dicyanobenzene catalysts (e.g., 4CzIPN) provided comparable yields at lower cost but required optimized light intensity. Equimolar coupling partners minimized side reactions in both systems .

Q. What experimental contradictions arise in replicating DIBALH-mediated reductions during this compound synthesis?

Reduction of intermediate 63 with DIBALH produced a single C-15 α-epimer (64), attributed to pre-coordination of DIBALH with the benzyl ether. However, reproducibility issues emerged in non-polar solvents, necessitating strict temperature control (−78°C) and in situ acetylation to prevent epimerization .

Q. How can late-stage functionalization of this compound analogs be optimized for structure-activity studies?

- Hydrogenation : PtO₂-mediated alkene hydrogenation proceeds exclusively from the less-hindered face (86% yield).

- Oxidation : TEMPO/NaClO₂ selectively oxidizes primary alcohols to carboxylic acids without lactone ring opening.

- Acid hydrolysis : 4 M HCl/THF cleaves acetals while preserving the γ-lactone .

Q. What comparative insights emerge from synthesizing this compound and related spongian diterpenoids?

this compound’s 5-membered lactone ring (vs. 6-membered in Chromodorolide A) imposes greater strain, requiring milder cyclization conditions. Synthetic routes to norrisolide and macfarladin C suggest that radical cascades are broadly applicable to spongian diterpenoids but require fragment-specific stereochemical adjustments .

Methodological Considerations

- Data Reliability : Prioritize primary sources (e.g., J. Am. Chem. Soc., Org. Lett.) over secondary reviews for synthetic protocols .

- Replication : Detailed experimental procedures (e.g., solvent purity, catalyst loading) are critical for reproducing radical cascades .

- Contradiction Analysis : Use DFT to model alternative mechanisms (e.g., polar vs. radical pathways) when experimental outcomes deviate from predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.